
CID 78062139
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062139” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062139 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions. These reactions may include nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through the use of green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: CID 78062139 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate under acidic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
CID 78062139 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and technologies .
Mecanismo De Acción
The mechanism of action of CID 78062139 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 78062139 include other chemical entities with related structures and properties. These compounds may share similar functional groups or core structures, leading to comparable chemical behaviors and applications .
Uniqueness: Its specific structure allows for targeted interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
Ga3Sm5 |
|---|---|
Peso molecular |
961.0 g/mol |
InChI |
InChI=1S/3Ga.5Sm |
Clave InChI |
GVOOZWZTEQERLQ-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Ga].[Ga].[Sm].[Sm].[Sm].[Sm].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


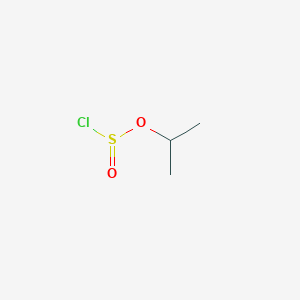
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
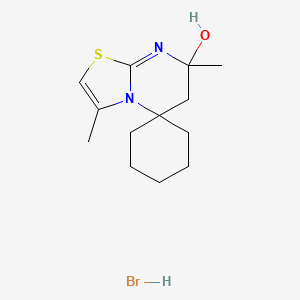
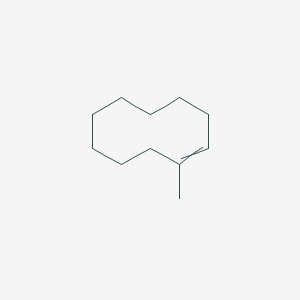
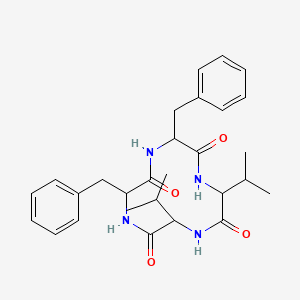
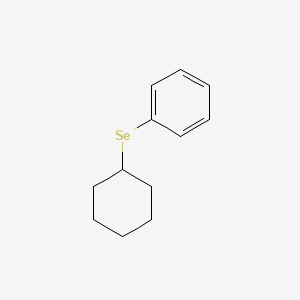
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
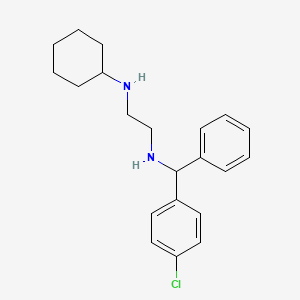
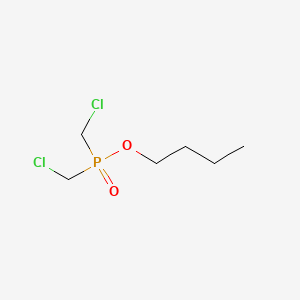
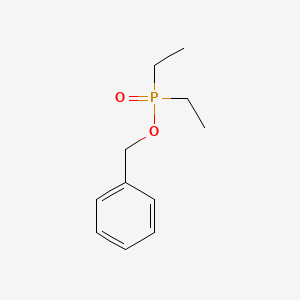
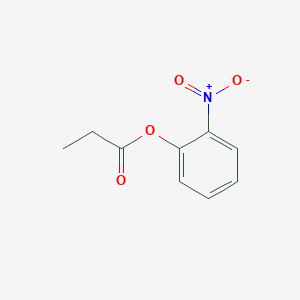


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
